molecular formula C9H9BrO3 B6206015 3-(4-bromophenyl)-2-hydroxypropanoic acid CAS No. 154192-53-7

3-(4-bromophenyl)-2-hydroxypropanoic acid

Cat. No.: B6206015
CAS No.: 154192-53-7
M. Wt: 245.1
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Description

3-(4-Bromophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of propanoic acid, where a bromophenyl group is attached to the third carbon and a hydroxyl group is attached to the second carbon

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, benzylic halides, which share a similar structure, typically react via an SN1 or SN2 pathway . This involves the formation of a resonance-stabilized carbocation, which can then undergo a variety of reactions .

Biochemical Pathways

These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.

Result of Action

For example, 4-bromophenylacetic acid has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .

Action Environment

The action, efficacy, and stability of 3-(4-bromophenyl)-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which may be used in the synthesis of this compound, is known to be environmentally benign . Additionally, safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-hydroxypropanoic acid typically involves the bromination of phenylpropanoic acid followed by hydroxylation. One common method is the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 3-(4-bromophenyl)-2-propenoic acid, which is then hydrogenated to yield 3-(4-bromophenyl)propanoic acid. This intermediate is subsequently hydroxylated using a suitable oxidizing agent to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, hydrogenation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

154192-53-7

Molecular Formula

C9H9BrO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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